molecular formula C8H9ClN2O B13085320 4-Chloro-6-cyclobutoxypyrimidine

4-Chloro-6-cyclobutoxypyrimidine

Katalognummer: B13085320
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: WUQQBHKOGJTAHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-cyclobutoxypyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a cyclobutoxy group at the 6-position. Pyrimidines are a class of compounds that play a crucial role in various biological processes, including the structure of nucleic acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclobutoxypyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Cyclobutoxylation: The cyclobutoxy group is introduced at the 6-position through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch processes, utilizing similar reaction conditions as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-cyclobutoxypyrimidine and its derivatives involves interactions with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes like cyclooxygenase (COX) and other inflammatory mediators, contributing to their anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-6-cyclobutoxypyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H9ClN2O

Molekulargewicht

184.62 g/mol

IUPAC-Name

4-chloro-6-cyclobutyloxypyrimidine

InChI

InChI=1S/C8H9ClN2O/c9-7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2

InChI-Schlüssel

WUQQBHKOGJTAHM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)OC2=CC(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.